

# Solubility of 1H-imidazol-1-ylmethanol in various solvents

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1H-imidazol-1-ylmethanol

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An In-Depth Technical Guide to the Solubility of **1H-imidazol-1-ylmethanol**

## Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to in vivo bioavailability. **1H-imidazol-1-ylmethanol**, a heterocyclic compound featuring both a polar imidazole ring and a hydrogen-bonding hydroxymethyl group, presents a unique solubility profile that is of significant interest to researchers and drug development professionals. This technical guide provides a comprehensive analysis of the factors governing the solubility of **1H-imidazol-1-ylmethanol**. It synthesizes theoretical principles with practical, field-proven experimental methodologies. We will explore the molecule's physicochemical properties, predict its behavior in a range of solvent classes, and provide a detailed, self-validating protocol for the experimental determination of its thermodynamic solubility. This document is designed to serve as an authoritative resource for scientists navigating the challenges of pre-formulation and lead optimization.

## Introduction to 1H-imidazol-1-ylmethanol

### Chemical Structure and Significance

**1H-imidazol-1-ylmethanol** is a small organic molecule characterized by a five-membered imidazole ring, to which a hydroxymethyl (-CH<sub>2</sub>OH) group is attached at the N1 position. The imidazole moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous biologically active compounds, including the essential amino acid histidine. Its ability to act as both a

hydrogen bond donor and acceptor, and its capacity for protonation, make it a versatile functional group in molecular interactions. The addition of the hydroxymethyl group further enhances its polarity and hydrogen-bonding potential, suggesting a favorable interaction profile with polar media.

## Key Physicochemical Properties

Understanding the intrinsic properties of a molecule is the first step in predicting its solubility. The key physicochemical descriptors for **1H-imidazol-1-ylmethanol** are summarized below. These properties, particularly its low lipophilicity (XLogP3) and capacity for hydrogen bonding, are foundational to its solubility behavior.

Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>6</sub> N <sub>2</sub> O	PubChem[1]
Molecular Weight	98.10 g/mol	PubChem[1]
XLogP3 (Lipophilicity)	-0.6	PubChem[1]
Hydrogen Bond Donors	1	PubChem[1]
Hydrogen Bond Acceptors	3	PubChem[1]
Topological Polar Surface Area	38.1 Å <sup>2</sup>	PubChem[1]

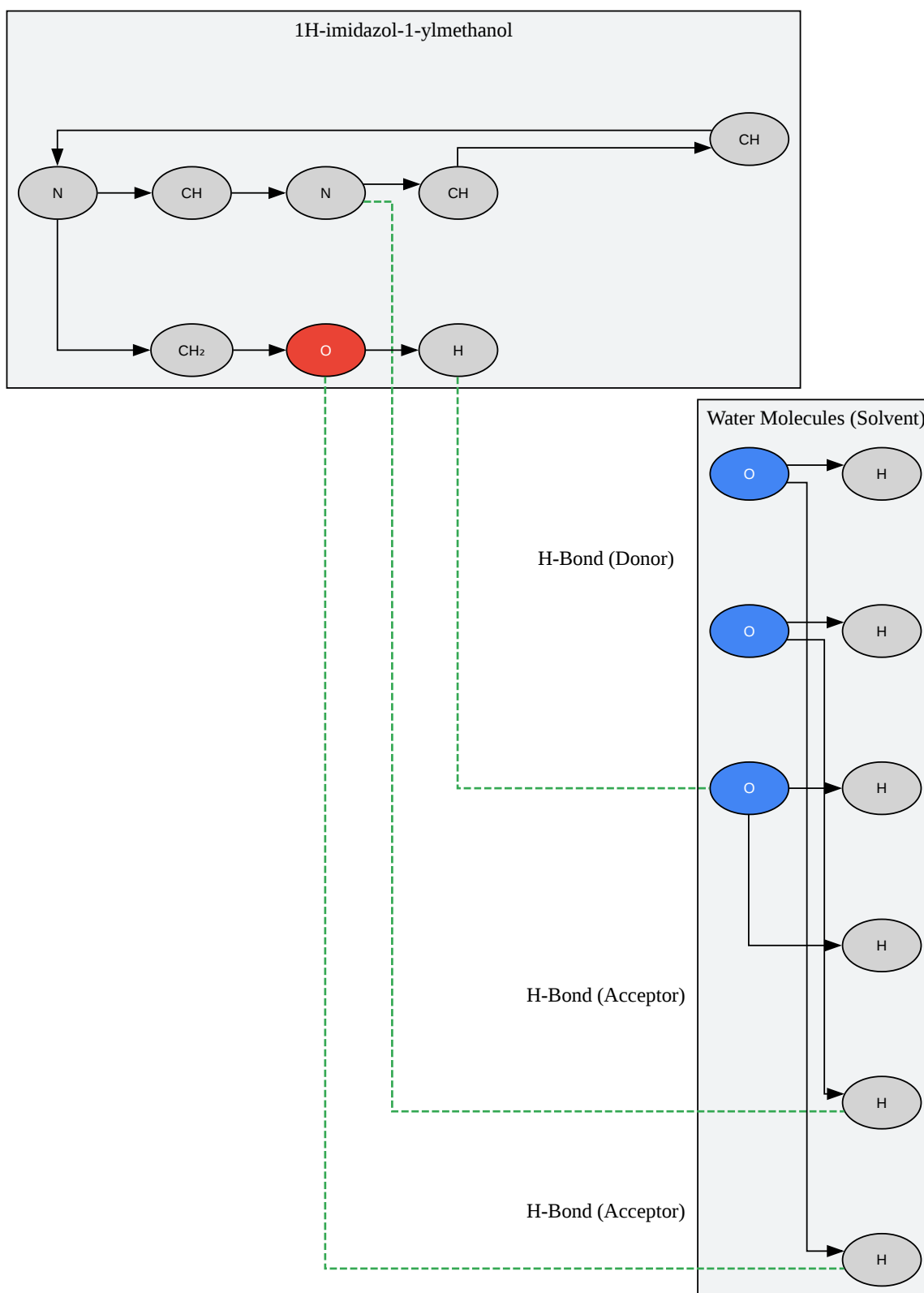
## Theoretical Principles of Solubility

### The "Like Dissolves Like" Paradigm

The principle of "like dissolves like" is a cornerstone of solubility theory, stating that a solute will dissolve best in a solvent that has a similar polarity.[2][3] Polar solutes, like **1H-imidazol-1-ylmethanol**, exhibit strong dipole-dipole interactions and are capable of hydrogen bonding. They therefore dissolve readily in polar solvents that can engage in similar intermolecular forces. Conversely, they are poorly soluble in nonpolar solvents, which primarily interact through weaker van der Waals forces.

### Influence of Polarity and Hydrogen Bonding

The solubility of **1H-imidazol-1-ylmethanol** in polar protic solvents is dominated by its ability to form intermolecular hydrogen bonds.[4] The hydroxyl group (-OH) is a potent hydrogen bond donor, while the oxygen atom and the two nitrogen atoms of the imidazole ring act as hydrogen bond acceptors.[1] In a solvent like water, a robust network of hydrogen bonds can form between the solute and solvent molecules, overcoming the solute-solute interactions within the crystal lattice and leading to dissolution.[4]



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Diagram of H-Bonding between **1H-imidazol-1-ylmethanol** and Water.

## The Critical Role of pH for Ionizable Compounds

For compounds with ionizable functional groups, solubility in aqueous media is highly dependent on pH.[5] The imidazole ring is basic, with a pKa of its conjugate acid (the imidazolium ion) typically around 7.0.[6] In aqueous solutions with a pH below the pKa, the imidazole ring will become protonated, forming a positively charged imidazolium cation. This ionic form interacts much more strongly with polar water molecules, leading to a dramatic increase in aqueous solubility. This behavior is a key consideration for developing oral formulations, as the compound will experience a wide range of pH environments in the gastrointestinal tract.

## Predicted Solubility Profile of 1H-imidazol-1-ylmethanol

Based on the theoretical principles outlined above, we can predict the qualitative solubility of **1H-imidazol-1-ylmethanol** across different solvent classes.

- **Polar Protic Solvents** (e.g., Water, Methanol, Ethanol): High solubility is expected. These solvents are strong hydrogen bond donors and acceptors, allowing for favorable interactions with the hydroxymethyl group and imidazole nitrogens of the solute.[7]
- **Polar Aprotic Solvents** (e.g., DMSO, DMF, Acetonitrile): Moderate to high solubility is predicted. While these solvents cannot donate hydrogen bonds, they are strong acceptors and have high polarity, allowing for effective solvation through dipole-dipole interactions.
- **Nonpolar Solvents** (e.g., Hexane, Toluene): Very low solubility or insolubility is expected. The large mismatch in polarity and the inability of these solvents to participate in hydrogen bonding prevent effective solvation of the highly polar solute molecule.[7] Studies on other simple imidazoles have shown very low solubility in solvents like toluene and chloroalkanes. [8]

Solvent Class	Representative Solvents	Predicted Solubility	Primary Interaction Mechanism
Polar Protic	Water, Methanol, Ethanol	High	Hydrogen Bonding, Dipole-Dipole
Polar Aprotic	DMSO, DMF, Acetonitrile	Moderate to High	Dipole-Dipole
Nonpolar	Hexane, Toluene, Diethyl Ether	Low to Insoluble	van der Waals forces (unfavorable)

## Experimental Determination of Thermodynamic Solubility

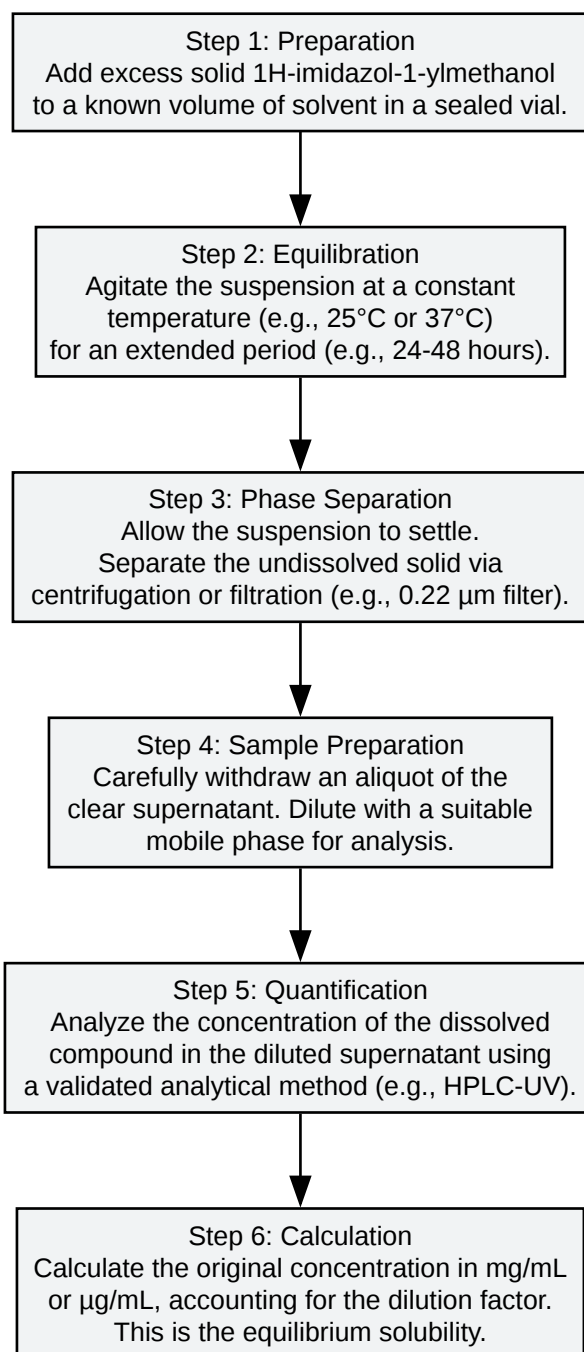
While predictions are useful, quantitative data must be obtained through rigorous experimentation. Low solubility can lead to unreliable results in in-vitro tests and poor bioavailability.<sup>[9][10]</sup> The "gold standard" for determining the true equilibrium (or thermodynamic) solubility of a compound is the shake-flask method.<sup>[5][11]</sup>

### The Shake-Flask Method

The shake-flask method is designed to determine the maximum concentration of a solute that can be dissolved in a solvent at equilibrium at a specific temperature.<sup>[11]</sup> The core principle involves creating a saturated solution in the presence of an excess of the solid compound, allowing the system to reach a thermodynamic equilibrium between the dissolved and undissolved states.<sup>[5][11]</sup>

### Detailed Step-by-Step Protocol

The following protocol outlines a robust, self-validating procedure for determining the solubility of **1H-imidazol-1-ylmethanol**.



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#### Workflow for the Shake-Flask Solubility Assay.

##### Materials and Equipment:

- Solid **1H-imidazol-1-ylmethanol**
- Selected solvents (e.g., phosphate-buffered saline pH 7.4, water, ethanol)

- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge or filtration apparatus (e.g., syringe filters)
- Calibrated pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

#### Procedure:

- Preparation of Solutions: Prepare all necessary solvents and buffers. For aqueous measurements, ensure the pH of the buffer is accurately set and recorded.[\[12\]](#)
- Addition of Compound: Add an excess amount of solid **1H-imidazol-1-ylmethanol** to a vial containing a precise volume of the test solvent. The presence of visible undissolved solid is essential to ensure saturation is reached.[\[5\]](#)
- Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance) and agitation speed.[\[11\]](#)[\[12\]](#) Allow the mixture to equilibrate for a sufficient duration, typically 24 to 48 hours.[\[10\]](#)[\[13\]](#)
- Phase Separation: After equilibration, remove the vials and allow the undissolved solid to sediment. To obtain a clear supernatant free of solid particles, either centrifuge the samples or filter the solution through a chemically inert, low-binding filter (e.g., 0.22 µm PTFE).[\[9\]](#)[\[12\]](#) This step is critical to avoid artificially high results.
- Analysis: Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent to fall within the linear range of the analytical method. Quantify the concentration of **1H-imidazol-1-ylmethanol** using a pre-validated HPLC-UV or UV-Vis spectroscopy method against a standard curve.[\[12\]](#)[\[14\]](#)

## Causality in Protocol Design: Justification for Key Steps



- Why use excess solid? To ensure that the solution becomes saturated. The definition of equilibrium solubility is the concentration of a saturated solution, which can only be achieved when there is an equilibrium with undissolved solid.[\[5\]](#)
- Why agitate for 24-48 hours? Dissolution can be a slow process. Extended agitation at a constant temperature is necessary to ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[\[10\]](#)[\[11\]](#) Shorter incubation times may result in an underestimation of the true solubility.
- Why control temperature? Solubility is temperature-dependent. For most solids, solubility increases with temperature. Reporting a solubility value without specifying the temperature renders the data meaningless and non-reproducible.[\[5\]](#)[\[13\]](#)
- Why filter or centrifuge? The analysis must be performed only on the dissolved compound. Any suspended solid microparticles will be measured by the analytical instrument, leading to a significant overestimation of solubility.[\[9\]](#)[\[12\]](#)

## Applications in Research and Drug Development

A thorough understanding of a compound's solubility is not an academic exercise; it is a fundamental requirement for successful drug development.[\[9\]](#)[\[10\]](#)

- Pre-formulation: Solubility data guides the selection of appropriate excipients and dosage forms (e.g., solutions, suspensions, solid dispersions).
- Bioavailability: A drug must be in a dissolved state to be absorbed across the gut wall. Poor aqueous solubility is a primary cause of low and erratic oral bioavailability.[\[9\]](#)
- In Vitro Screening: Inaccurate assumptions about solubility can lead to false negatives in biological assays. If a compound precipitates in the assay medium, its effective concentration will be much lower than intended, potentially masking its true activity.[\[10\]](#)

## Conclusion

**1H-imidazol-1-ylmethanol** is a highly polar molecule whose solubility is governed by its strong capacity for hydrogen bonding and the basicity of its imidazole ring. It is predicted to be highly soluble in polar protic solvents like water and alcohols, with significantly lower solubility in

nonpolar media. The influence of pH on its aqueous solubility is a critical factor that must be considered in any experimental design or formulation strategy. For accurate and reliable quantification, the shake-flask method remains the definitive approach, providing the thermodynamic solubility data necessary to guide informed decisions in research and pharmaceutical development.

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- To cite this document: BenchChem. [Solubility of 1H-imidazol-1-ylmethanol in various solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586968#solubility-of-1h-imidazol-1-ylmethanol-in-various-solvents]

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